molecular formula C21H25ClN2O4 B2469333 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(dimethylamino)butanoic acid hydrochloride CAS No. 2137488-99-2

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(dimethylamino)butanoic acid hydrochloride

Cat. No.: B2469333
CAS No.: 2137488-99-2
M. Wt: 404.89
InChI Key: IGPLUYKTTNIXDC-UHFFFAOYSA-N
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Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(dimethylamino)butanoic acid hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a fluorenyl group, a dimethylamino group, and a carboxylic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using a fluorenylmethoxycarbonyl (Fmoc) group. The reaction conditions often require the use of strong bases and coupling agents to facilitate the formation of the desired product. The final step usually involves the hydrochloride salt formation to increase the compound's stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of automated synthesis platforms and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reagents are tin (Sn) and hydrochloric acid (HCl).

  • Substitution: : Reagents like thionyl chloride (SOCl2) and alcohols or amines are used.

Major Products Formed

  • Oxidation: : Nitro derivatives.

  • Reduction: : Amine derivatives.

  • Substitution: : Ester or amide derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Employed in the study of protein interactions and enzyme inhibition.

  • Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, the fluorenyl group may bind to certain receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and target system.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the fluorenyl group and the dimethylamino group. Similar compounds include:

  • Fmoc-Lys-OtBu: : Contains a similar Fmoc-protected amino group.

  • 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid: : Shares the Fmoc group but has a different side chain.

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid: : Another Fmoc-protected compound with a phenyl group.

These compounds differ in their side chains and functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

4-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4.ClH/c1-23(2)12-11-19(20(24)25)22-21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18;/h3-10,18-19H,11-13H2,1-2H3,(H,22,26)(H,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPLUYKTTNIXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137488-99-2
Record name 4-(dimethylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid hydrochloride
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